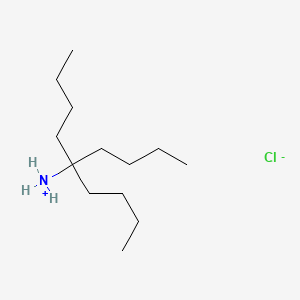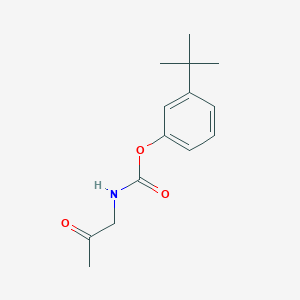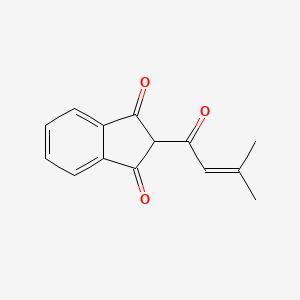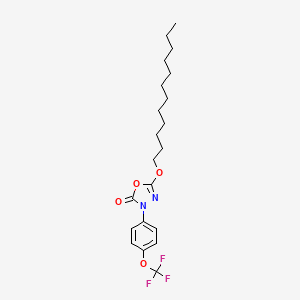![molecular formula C12H7F3N2O2 B13760703 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and improves yield . The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for pharmaceutical or agrochemical applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Wissenschaftliche Forschungsanwendungen
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: This compound has a similar structure but with a pyridinyl group instead of a trifluoromethyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but differ in the substituents attached to the ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring, offering different biological activities.
Uniqueness
The presence of the trifluoromethyl group in 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug development and other applications where enhanced bioavailability and stability are desired .
Eigenschaften
Molekularformel |
C12H7F3N2O2 |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-5-16-10(17-9)7-2-1-3-8(6-7)11(18)19/h1-6H,(H,18,19) |
InChI-Schlüssel |
ONNNBEHYXAGVMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)

![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)





